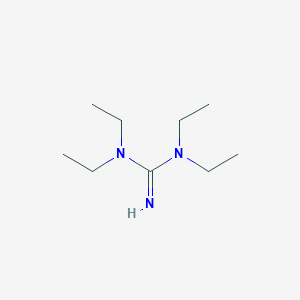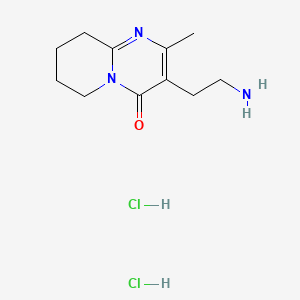
1,1,3,3-Tetraethylguanidine
Vue d'ensemble
Description
1,1,3,3-Tetraethylguanidine is an organic compound belonging to the guanidine family. It is characterized by its strong basicity and is commonly used in various chemical reactions and industrial applications. The compound is known for its ability to act as a non-nucleophilic base, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethylguanidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by alkylation with ethyl iodide. The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The process often involves continuous flow systems to maximize yield and efficiency. The final product is purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetraethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: The compound readily participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or sulfonates as substrates.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Secondary amines
Substitution: Various substituted guanidines
Applications De Recherche Scientifique
1,1,3,3-Tetraethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. The compound’s molecular structure enables it to stabilize transition states and intermediates, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
- 1,1,3,3-Tetramethylguanidine
- 1,1-Diethylguanidine
- N,N-Dimethylguanidine
Comparison: 1,1,3,3-Tetraethylguanidine is unique due to its ethyl substituents, which provide steric hindrance and influence its reactivity compared to other guanidines. This makes it particularly useful in reactions where selectivity and control over the reaction environment are crucial.
Propriétés
IUPAC Name |
1,1,3,3-tetraethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNROUINNEHNBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307725 | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13439-87-7 | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13439-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)
![1-[Phenyl(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1651730.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![3-cyclopropyl-1-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]urea](/img/structure/B1651741.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)



